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Introduction
Methyl anthranilate is a key aroma compound found in various fruits, particularly grapes of Vitis

labrusca origin, and is responsible for the characteristic "foxy" aroma.[1][2] It is also utilized as

a flavoring agent in a wide range of food products, including beverages, candies, and chewing

gum.[3][4] Accurate quantification of methyl anthranilate is crucial for quality control,

authenticity assessment, and flavor profile analysis in the food and beverage industry. Stable

Isotope Dilution Analysis (SIDA) is a robust and highly accurate method for absolute

quantification of analytes in complex matrices. This application note provides a detailed

protocol for the absolute quantification of methyl anthranilate in food samples using Methyl

anthranilate-¹³C₆ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-

MS).

Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis relies on the addition of a known amount of an isotopically

labeled version of the target analyte (in this case, Methyl anthranilate-¹³C₆) to the sample at the

beginning of the analytical procedure. The labeled internal standard is chemically identical to

the native analyte and thus behaves similarly during sample preparation, extraction, and

chromatographic separation. By measuring the ratio of the native analyte to the labeled internal

standard using a mass-selective detector, accurate quantification can be achieved, as any
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sample loss during the procedure will affect both the analyte and the internal standard equally,

keeping their ratio constant.
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Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocols
Materials and Reagents

Methyl anthranilate (analytical standard)

Methyl anthranilate-¹³C₆ (internal standard)

Methanol (HPLC grade)

Dichloromethane (HPLC grade)

Anhydrous Sodium Sulfate

Deionized Water

Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

Food sample (e.g., grape juice, wine, honey)

Instrumentation
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
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SPME autosampler (optional)

Vortex mixer

Centrifuge

Sample Preparation (Liquid-Liquid Extraction)
Sample Spiking: To a known volume or weight of the food sample (e.g., 10 mL of grape

juice), add a precise amount of Methyl anthranilate-¹³C₆ solution in methanol. The amount of

internal standard added should be comparable to the expected concentration of the native

analyte.

Extraction: Add 5 mL of dichloromethane to the sample and vortex vigorously for 2 minutes.

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic

and aqueous layers.

Collection: Carefully transfer the organic (bottom) layer to a clean vial.

Drying: Pass the organic extract through a small column containing anhydrous sodium

sulfate to remove any residual water.

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of

nitrogen.

Analysis: The concentrated extract is now ready for GC-MS analysis.

Sample Preparation (Solid Phase Microextraction -
SPME)

Sample Spiking: Place a known amount of the food sample (e.g., 5 mL of wine) into a 20 mL

headspace vial. Add a precise amount of Methyl anthranilate-¹³C₆ solution.

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a set

time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
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Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g.,

30 minutes) under agitation.

Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal

desorption of the analytes.

GC-MS Analysis
Gas Chromatograph (GC) Conditions (Example):

Injector: Splitless mode, 250°C

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Mass Spectrometer (MS) Conditions (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Acquisition Mode: Selected Ion Monitoring (SIM)

Quantification ion for Methyl Anthranilate (native): m/z 151 (molecular ion), 119

Quantification ion for Methyl Anthranilate-¹³C₆ (labeled): m/z 157 (molecular ion), 125

Calibration and Quantification
Calibration Standards: Prepare a series of calibration standards containing a fixed amount of

Methyl anthranilate-¹³C₆ and varying, known concentrations of native methyl anthranilate.

Calibration Curve: Analyze the calibration standards using the same GC-MS method. Plot

the ratio of the peak area of the native analyte to the peak area of the internal standard
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against the concentration of the native analyte.

Sample Analysis: Analyze the prepared food samples.

Quantification: Determine the peak area ratio of native methyl anthranilate to Methyl

anthranilate-¹³C₆ in the sample chromatogram. Use the calibration curve to calculate the

concentration of methyl anthranilate in the original sample.

Quantitative Data Summary
The following tables summarize quantitative data for the analysis of methyl anthranilate in

various food matrices from published studies. Note that these studies did not use Methyl

anthranilate-¹³C₆ but provide a useful reference for expected performance.

Parameter Grape Juice & Wine Reference

Linearity (R²) > 0.9952 [5]

Accuracy (CV%) < 12.9% [5]

Recovery 76.6% to 106.3% [5]

Limit of Detection (LOD) 23 µg L⁻¹ to 94 µg L⁻¹ [5]

Limit of Quantification (LOQ) 96 µg L⁻¹ to 277 µg L⁻¹ [5]

Parameter Grape Must & Honey Reference

Recovery 92.5% to 105.0% [6]

Limit of Detection (LOD) 6.6 to 7.3 nmol/L [6]

Precision (RSD%) < 3% [6]

Parameter
Microencapsulated
Formulation & Rice Seed

Reference

Recovery 96.1% to 97.3% [7]
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Caption: Experimental workflow for absolute quantification.

Conclusion
The use of Methyl anthranilate-¹³C₆ as an internal standard in a Stable Isotope Dilution Analysis

workflow provides a highly accurate and precise method for the absolute quantification of

methyl anthranilate in complex food matrices. This approach effectively compensates for matrix

effects and variations in sample preparation, leading to reliable and reproducible results. The

protocols and data presented in this application note serve as a comprehensive guide for

researchers and scientists in the fields of food science, flavor chemistry, and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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